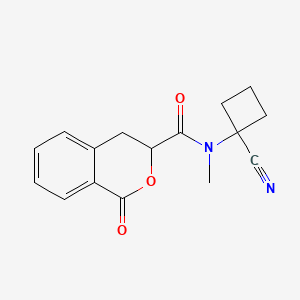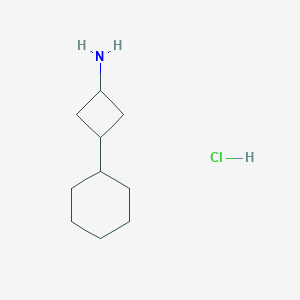
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, also known as CCMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. CCMI belongs to the class of compounds known as benzopyran derivatives and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
实验室实验的优点和局限性
One advantage of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is its ability to modulate multiple signaling pathways, making it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. One area of interest is the development of more effective synthesis methods for N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. Another area of interest is the identification of additional biological activities of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, as well as the development of more potent derivatives of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide and its potential therapeutic applications.
合成方法
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with cyclobutanone to form 2-(1-cyclobutyl)-2-hydroxy-1-phenylethanone. This intermediate is then reacted with methylamine and cyanogen bromide to form N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide.
科学研究应用
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to have the ability to modulate immune responses and inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18(16(10-17)7-4-8-16)14(19)13-9-11-5-2-3-6-12(11)15(20)21-13/h2-3,5-6,13H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSCHQYSWOXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC2=CC=CC=C2C(=O)O1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)
![(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2934326.png)
![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2934343.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)
![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)